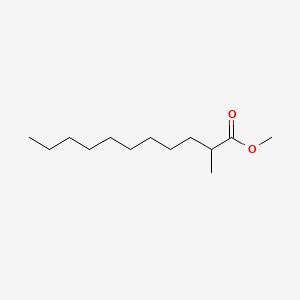

Methyl 2-methylundecanoate

説明

Methyl 2-methylundecanoate is a branched-chain fatty acid methyl ester with the molecular formula $ \text{C}{13}\text{H}{26}\text{O}_2 $. This ester is characterized by a methyl branch at the second carbon of the undecanoic acid chain, which influences its physical properties (e.g., melting point, solubility) and chemical reactivity compared to linear esters. Branched esters like this are often used in organic synthesis, fragrance formulations, and as intermediates in catalytic processes .

特性

CAS番号 |

55955-69-6 |

|---|---|

分子式 |

C13H26O2 |

分子量 |

214.34 g/mol |

IUPAC名 |

methyl 2-methylundecanoate |

InChI |

InChI=1S/C13H26O2/c1-4-5-6-7-8-9-10-11-12(2)13(14)15-3/h12H,4-11H2,1-3H3 |

InChIキー |

KGVPRVBZKYLXFP-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCC(C)C(=O)OC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Methyl 2-methylundecanoate can be synthesized through the esterification of 2-methylundecanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .

Industrial Production Methods: In an industrial setting, the production of methyl 2-methylundecanoate follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, are common in industrial production .

化学反応の分析

Degradation and Metabolic Pathways

Methyl 2-methylundecanoate undergoes oxidative and hydrolytic degradation:

-

Hydrolysis : In acidic or enzymatic conditions, the ester bond cleaves to yield 2-methylundecanoic acid and methanol. Pseudomonas species metabolize similar esters via β-oxidation, producing acetate and undecanoic acid derivatives .

-

Oxidative Cleavage : Pseudomonas multivorans degrades methyl ketones via intermediates like undecyl acetate, which hydrolyzes to 1-undecanol and acetate . For methyl 2-methylundecanoate, analogous pathways may yield 2-methylundecanoic acid and acetyl-CoA.

Key Metabolic Intermediates :

-

2-Methylundecanoic acid (via hydrolysis)

-

Acetate and propionyl-CoA (via β-oxidation)

Hydrogen Transfer Reactions

Mass spectrometry reveals hydrogen transfer during fragmentation:

-

Ester Bond Cleavage : Methyl 2-methylundecanoate generates fragment ions at m/z = 166 (M-CH₃OH) and 214 (M⁺) due to hydrogen transfer from the alkyl chain to the ester oxygen .

-

Branching Effects : The 2-methyl branch stabilizes carbocations, reducing hydrogen transfer compared to linear esters. For example, methyl 10-undecenoate shows 82.66% M-32 fragments (m/z = 166), while branched analogs exhibit <75% .

| Fragment Ion (m/z) | Relative Abundance (%) |

|---|---|

| 214 (M⁺) | 100 |

| 166 (M-CH₃OH) | 75.25 |

| 143 (C₉H₁₉⁺) | 35.19 |

Thermal and Catalytic Stability

-

Thermal Rearrangement : At 70°C, methyl 2-methylundecanoate remains stable, but prolonged heating induces isomerization via carbocation intermediates .

-

Catalytic Effects : AlCl₃ promotes methyl migration, forming positional isomers. Deuterium-labeling studies confirm hydrogen transfer from benzene to the ester during Friedel-Crafts reactions .

| Condition | Isomerization Rate (%) | Dominant Product |

|---|---|---|

| 70°C, 6 h (AlCl₃) | 15–20 | Methyl 3-methylundecanoate |

| 100°C, 12 h (no catalyst) | <5 | Methyl 2-methylundecanoate |

Industrial and Biological Relevance

科学的研究の応用

Methyl 2-methylundecanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis and as a reference compound in analytical chemistry.

Biology: The compound is studied for its potential biological activities and interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of fragrances, flavors, and as a solvent in various industrial processes

作用機序

The mechanism of action of methyl 2-methylundecanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Structural and Functional Group Variations

Methyl 2-methylundecanoate belongs to a broader class of fatty acid methyl esters (FAMEs). Key structural analogs include:

Key Observations :

- Branching vs. Linearity: Methyl 2-methylundecanoate’s branching reduces crystallinity compared to linear esters like methyl dodecanoate, enhancing solubility in nonpolar solvents .

- Functional Groups: Hydroxyl or halogen substituents (e.g., in methyl 2-hydroxydodecanoate or methyl 2-chloro-5-formylbenzoate) increase polarity and reactivity, making them suitable for specialized syntheses .

- Complexity: Cyclic diterpenoid esters (e.g., sandaracopimaric acid methyl ester) exhibit higher molecular weights and unique applications in natural product chemistry .

Physical and Chemical Properties

While direct data for methyl 2-methylundecanoate is unavailable, inferences can be made from related compounds:

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。